Gitingensine

Description

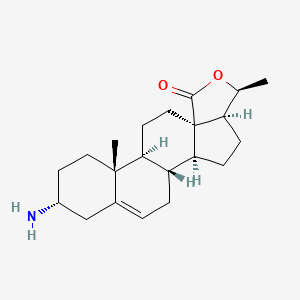

Structure

2D Structure

3D Structure

Properties

CAS No. |

13084-70-3 |

|---|---|

Molecular Formula |

C21H31NO2 |

Molecular Weight |

329.484 |

InChI |

InChI=1S/C21H31NO2/c1-12-16-5-6-18-15-4-3-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)19(23)24-12/h3,12,14-18H,4-11,22H2,1-2H3/t12-,14+,15+,16+,17-,18-,20-,21-/m0/s1 |

InChI Key |

LFGPYDIPRZAYQB-KWUKWGFESA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N)C)C(=O)O1 |

Origin of Product |

United States |

Strategies for the Acquisition and Elucidation of Gitingensine

Methodologies for Isolation from Natural Sources

The primary approach to obtaining Gitingensine has been through its isolation from plant species belonging to the Apocynaceae family. This process involves a series of meticulous steps, from the identification and preparation of the source material to the application of advanced separation and purification techniques.

This compound has been successfully isolated from the leaves of Kibatalia laurifolia and Kibatalia gitingensis. cabidigitallibrary.orgresearchgate.netsemanticscholar.org Kibatalia gitingensis, a plant native to the Philippines, is locally known as "laniti" or "laneteng-gubat". semanticscholar.org The leaves of these plants are the primary source from which this compound and other related steroidal alkaloids are extracted. cabidigitallibrary.orgsemanticscholar.org

The general procedure for preparing the plant material involves drying and grinding the leaves to a fine powder. This increases the surface area for efficient extraction of the desired compounds. The powdered leaves are then subjected to extraction with suitable organic solvents, such as dichloromethane, to yield a crude extract containing a complex mixture of phytochemicals, including this compound. phcogj.comresearchgate.net

The separation and purification of this compound from the crude plant extract necessitate the use of advanced chromatographic techniques. ijpsjournal.com Among these, Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) has been demonstrated as a powerful and efficient method for the determination and quantification of this compound. researchgate.netresearchgate.netresearchgate.netvensel.org

One developed RP-UPLC method utilizes a BEH C18 column (2.1 × 50 mm, 1.7 µm) for the separation. researchgate.netresearchgate.netresearchgate.netvensel.org The mobile phase typically consists of a mixture of acetonitrile and 0.1% orthophosphoric acid in a 60:40 ratio, with a flow rate of 0.3 mL/min. researchgate.netresearchgate.netresearchgate.net In such a system, this compound was found to have a retention time of approximately 2.005 minutes. researchgate.netresearchgate.netresearchgate.netvensel.org The use of an internal standard, such as Cevadine, with a retention time of 1.395 minutes, allows for accurate quantification. researchgate.netresearchgate.net This UPLC method is noted for its speed, accuracy, sensitivity, and robustness, consuming less solvent compared to traditional HPLC methods. researchgate.net

The following table summarizes the key parameters of a reported RP-UPLC method for this compound analysis:

| Parameter | Value |

| Column | BEH C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (60:40) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Retention Time of this compound | 2.005 min |

| Retention Time of Internal Standard (Cevadine) | 1.395 min |

The purity of the isolated this compound is a critical factor for its structural elucidation and biological activity studies. The RP-UPLC method described above is not only used for separation but also for assessing the purity of the final compound. researchgate.netresearchgate.netresearchgate.netvensel.org The linearity of the method was established in a concentration range of 12.5–75 µg/mL with a high correlation coefficient (0.999), and the recovery of this compound was determined to be 100.04%, indicating the accuracy of the method for purity assessment. researchgate.netresearchgate.netresearchgate.netvensel.org Validation of the analytical method according to ICH guidelines for accuracy, sensitivity, robustness, and precision further ensures the reliability of the purity determination. researchgate.netresearchgate.net

For the enrichment of steroidal alkaloids like this compound from complex plant extracts, various strategies can be employed. These often involve preliminary fractionation of the crude extract using techniques like column chromatography with different stationary phases (e.g., silica gel, alumina) to separate compounds based on their polarity. journalagent.com Further enrichment can be achieved by employing techniques such as solid-phase extraction (SPE) or the use of specialized stationary phases in chromatography that have a high affinity for alkaloids. nih.gov For instance, a strategy for the efficient enrichment of steroidal alkaloids from Fritillaria species was developed using a fluorinated reversed-phase stationary phase, which showed superior selectivity between alkaloids and non-alkaloids in a non-aqueous system. nih.gov Such targeted enrichment strategies are crucial for increasing the yield of this compound from natural sources.

Synthetic Pathways and Methodological Advancements for this compound and its Analogs

The development of synthetic routes to this compound and its analogs is a significant goal in organic chemistry. A successful total synthesis would not only provide a reliable source of the compound but also open avenues for the creation of novel derivatives with potentially enhanced biological activities.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process involves identifying strategic bonds for disconnection, which, when cleaved in a retrosynthetic sense, lead to a significant simplification of the molecular structure. bham.ac.uklibretexts.org

For a complex molecule like this compound, a plausible retrosynthetic analysis would likely focus on disconnecting the intricate steroidal core and the attached side chains. Key strategic disconnections could involve:

Cleavage of the C-N bond connecting the nitrogen-containing side chain to the steroid nucleus. This would simplify the target into a steroidal precursor and a separate side-chain fragment.

Disconnection of the lactone ring , a common feature in many steroidal alkaloids, through a retro-lactonization step.

Simplification of the steroidal backbone by targeting key ring junctions. This could involve retrosynthetic application of powerful ring-forming reactions such as the Diels-Alder reaction or various cyclization strategies.

The choice of strategic disconnections is guided by the desire to generate precursors that are either commercially available or can be synthesized through well-established and stereocontrolled methods.

The following table provides a hypothetical overview of potential retrosynthetic disconnections for this compound:

| Disconnection Type | Target Bond/Functional Group | Resulting Precursors |

| C-N Bond Cleavage | Bond between the steroid core and the nitrogenous side chain | A functionalized steroid and a side-chain building block |

| Retro-Lactonization | Lactone ring | A hydroxy-carboxylic acid steroid derivative |

| Ring Junction Cleavage | Bonds forming one of the steroid rings | Simpler cyclic or acyclic precursors |

The synthesis of a complex natural product like this compound, with its multiple stereocenters, demands the use of highly stereoselective and chemoselective reactions. mdpi.comnih.gov The development of such transformations is a cornerstone of modern organic synthesis.

For the stereocontrolled construction of the steroidal nucleus, chemists would likely employ a range of powerful reactions, including:

Asymmetric Diels-Alder reactions to establish the initial ring systems with high stereocontrol.

Stereoselective alkylations and conjugate additions to introduce substituents at specific positions on the steroid core.

Directed hydrogenations to control the stereochemistry of newly formed chiral centers.

Chemoselectivity is also crucial, especially when dealing with multiple functional groups. For instance, the selective protection and deprotection of hydroxyl and amino groups would be essential throughout the synthetic sequence to ensure that reactions occur at the desired positions. The development of novel catalysts and reagents that can effect transformations on one functional group in the presence of others is an active area of research that would be highly beneficial for the synthesis of this compound and its analogs.

The synthesis of analogs could involve modifying the side chain or introducing different functional groups onto the steroidal backbone. This would require the development of chemoselective reactions that can tolerate a range of functional groups and allow for the late-stage diversification of a common intermediate.

Optimization of Reaction Conditions and Yields for this compound Synthesis

A thorough search of chemical databases and scientific journals did not yield any studies focused on the optimization of reaction conditions or the improvement of yields for the synthesis of this compound. Research on the chemical synthesis of this compound has not been reported.

Comprehensive Structural Determination of this compound

The chemical structure of this compound has been determined through the use of advanced spectroscopic techniques. This steroidal alkaloid was isolated from the leaves of Kibatalia laurifolia frontiersin.orgrhhz.net. Its structure was elucidated primarily through mass spectrometry and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy frontiersin.orgrhhz.net.

Advanced Spectroscopic Characterization Techniques (e.g., 2D-NMR, HRMS, X-ray Crystallography)

The structural framework of this compound was established through detailed analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the molecular formula, while a combination of 1D and 2D-NMR experiments, including COSY, HSQC, and HMBC, were instrumental in assigning the proton and carbon signals and establishing the connectivity of the atoms within the molecule frontiersin.orgrhhz.net.

While X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, there are no reports in the literature of the X-ray crystallographic analysis of this compound itself. However, the structures of related steroidal alkaloids have been confirmed by this technique, providing a solid foundation for the structural assignment of this compound based on comparative spectroscopic analysis.

Table 1: Selected Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| HRMS | High-resolution mass measurement | Determination of the elemental composition and molecular weight. |

| ¹H NMR | Chemical shifts, coupling constants | Elucidation of the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts | Identification of the carbon skeleton. |

| COSY | Correlation of coupled protons | Establishment of proton-proton connectivities within spin systems. |

| HSQC | Correlation of protons and directly attached carbons | Assignment of protonated carbons. |

| HMBC | Correlation of protons and carbons over two to three bonds | Establishment of long-range connectivities, key for assembling the complete structure. |

This table summarizes the types of data typically acquired and their role in structure elucidation, as specific raw data for this compound is extensive and detailed in the primary literature.

Computational Verification and Prediction of this compound's Structural Features

A comprehensive search of the scientific literature found no studies that have employed computational methods to verify or predict the structural features of this compound.

Absolute Configuration Assignment and Enantiomeric Purity Assessment of this compound

The absolute configuration of this compound has been proposed based on its isolation from a natural source and comparison with the known absolute configurations of related, co-isolated steroidal alkaloids frontiersin.orgrhhz.net. This method of assigning stereochemistry by chemical correlation to compounds of known absolute configuration is a well-established practice in natural product chemistry. As a naturally occurring product, this compound is expected to be enantiomerically pure.

Molecular and Cellular Biological Investigations of Gitingensine

Profiling of Ginsenosides' Molecular Interactions

The molecular interactions of ginsenosides, the pharmacologically active saponins from ginseng, have been a subject of extensive research to understand their therapeutic mechanisms. Various advanced techniques are employed to identify their direct cellular targets and characterize the nature of these interactions.

Target Identification and Engagement Methodologies (e.g., Proteomics, Affinity-Based Probes)

Identifying the direct molecular targets of small molecules like ginsenosides is crucial for elucidating their mechanisms of action. nih.gov Modern proteomics-based strategies have proven invaluable in this endeavor, moving beyond traditional hypothesis-driven approaches.

Key methodologies employed for ginsenoside target identification include:

Drug Affinity Responsive Target Stability (DARTS): This technique identifies target proteins by leveraging the principle that a protein becomes less susceptible to protease digestion when bound to a small molecule ligand. nih.gov In one study, DARTS combined with label-free liquid chromatography-mass spectrometry (LC-MS) was used to screen for the targets of ginseng total saponins in rat brain homogenates, identifying 349 potential ginsenoside-related protein targets. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA operates on the principle of ligand-induced thermal stabilization of target proteins. When coupled with LC-MS, it can identify proteins that interact with a compound within a cellular context. nih.gov This method was successfully used to identify potential brain targets of ginsenosides related to cognitive impairment, including Postsynaptic density protein 95 (PSD95), Annexin A2 (ANXA2), and Ataxin-10 (ATXN10). nih.gov

Affinity Mass Spectrometry (MS): This approach uses a specific protein of interest as "bait" to screen for compounds that bind to it. An integrated quantitative proteomics approach using affinity MS identified the Ras protein as a direct target for several ginsenoside compounds. nih.gov

These methods allow for the direct identification of protein targets in complex biological samples without requiring chemical modification of the natural product, which can sometimes alter its binding characteristics. nih.gov

Table 1: Methodologies for Ginsenoside Target Identification

| Methodology | Principle | Application in Ginsenoside Research | Identified Targets |

|---|---|---|---|

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding reduces protease susceptibility of the target protein. | Screening for targets of ginseng total saponins in brain tissue. nih.gov | 349 potential protein targets identified. nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Identifying brain targets of ginsenosides for cognitive impairment. nih.gov | PSD95, ANXA2, ATXN10. nih.gov |

| Affinity Mass Spectrometry (MS) | Uses a purified protein to "fish" for binding compounds from a mixture. | Screening for ginsenosides that bind to the Ras protein. nih.gov | 20(s)-protopanaxadiol, 20(s)-Ginsenoside Rh2, 20(s)-Ginsenoside Rg3. nih.gov |

Enzyme Modulation and Inhibition Kinetics of Gitingensine

While detailed enzyme inhibition kinetic studies (e.g., determination of Kᵢ values) for specific ginsenosides were not extensively covered in the provided search results, the research clearly indicates that ginsenosides modulate the function of key proteins and enzymes. For instance, studies combining DARTS with network pharmacology pointed towards mitochondria as playing a significant role in the pharmacological effects of ginseng total saponins on mild cognitive impairment. nih.gov Further investigation revealed that certain ginsenosides, including protopanaxatriol (PPT) and Ginsenoside Rd, directly increase the activity of mitochondrial respiratory chain complex I in a dose-dependent manner. nih.gov This modulation of a critical enzyme complex highlights a direct mechanism through which ginsenosides can influence cellular energy metabolism and function.

Receptor Binding Assays and Ligand-Target Specificity of this compound

The specificity of the interaction between ginsenosides and their identified protein targets has been confirmed using various binding assays.

Biolayer Interferometry (BLI): Following the initial identification of targets by CETSA, BLI was used to validate these interactions and determine which specific ginsenosides had the strongest binding affinities. nih.gov The results showed that Compound K (CK) and Ginsenoside Rh2 bound well to PSD95, while Protopanaxadiol (PPD) and Ginsenoside Rh2 were effective binders of ANXA2. nih.gov

Molecular Docking: Computational molecular docking simulations have been used to predict the binding sites and poses of ginsenosides with their target proteins. nih.govnih.gov This in silico method predicted docking pockets between PPT and Ginsenoside Rd with mitochondrial respiratory chain complex I. nih.gov Similarly, docking studies helped visualize the binding of CK and Ginsenoside Rh2 with PSD95. nih.gov

Affinity MS Screening: This technique confirmed the specific affinity of 20(s)-protopanaxadiol and its derivatives, 20(s)-Ginsenoside Rh2 and 20(s)-Ginsenoside Rg3, for the Ras protein. nih.gov The study determined a dissociation constant (Kᴅ) of 1.22 μM for the interaction between 20(s)-protopanaxadiol and Ras, indicating a high-affinity interaction. nih.gov

These assays collectively demonstrate that individual ginsenosides exhibit specific binding to distinct protein targets, which underlies their diverse pharmacological activities.

Table 2: Specific Ligand-Target Interactions of Ginsenosides

| Ginsenoside | Protein Target | Validation Method | Key Finding |

|---|---|---|---|

| 20(s)-protopanaxadiol | Ras | Affinity MS | High affinity binding with a Kᴅ of 1.22 μM. nih.gov |

| 20(s)-Ginsenoside Rh2 | Ras, PSD95, ANXA2 | Affinity MS, BLI | Demonstrated affinity for multiple protein targets. nih.govnih.gov |

| 20(s)-Ginsenoside Rg3 | Ras | Affinity MS | Confirmed affinity for the Ras protein. nih.gov |

| Compound K (CK) | PSD95, ATXN10 | BLI | Showed strong binding to key neurological proteins. nih.gov |

| Protopanaxadiol (PPD) | ANXA2, ATXN10 | BLI | Confirmed binding to targets identified by CETSA. nih.gov |

| Protopanaxatriol (PPT) | Mitochondrial Complex I | Molecular Docking, Activity Assay | Increases enzyme activity. nih.gov |

| Ginsenoside Rd | Mitochondrial Complex I | Molecular Docking, Activity Assay | Increases enzyme activity. nih.gov |

Elucidation of Ginsenosides' Mechanistic Pathways in Biological Systems

Understanding the broader biological impact of ginsenosides requires moving from single-target interactions to their effects on complex cellular networks and pathways.

Gene Expression Profiling and Transcriptomic Responses to this compound

Transcriptomics provides a global view of how cells or tissues respond to a compound by measuring changes in gene expression. Studies on ginsenosides have revealed significant alterations in the expression profiles of numerous genes.

Biosynthesis Pathway Genes: In Panax ginseng itself, the expression of genes involved in ginsenoside biosynthesis, such as squalene synthase (PgSS), squalene epoxidase (PgSE), and dammarenediol synthase (PgDDS), is developmentally regulated, increasing as the plant's leaves mature. nih.gov

Modulation of Disease-Related Genes: In animal models, ginsenosides have been shown to modulate gene expression related to inflammation and injury. In a rat model of ventilator-induced lung injury, pretreatment with Ginsenoside Rb2 led to the recovery of expression levels for several genes that were downregulated by the injury, including Ephb6, Mvd, Sytl4, and Ube2l6. researchgate.net This suggests that ginsenosides can exert their protective effects by normalizing gene expression profiles during pathological stress. researchgate.net

These transcriptomic studies provide a comprehensive snapshot of the cellular response to ginsenosides, identifying key genes and pathways that are transcriptionally regulated by these compounds.

Table 3: Differentially Expressed Genes in Response to Ginsenosides

| Context | Ginsenoside/Compound | Affected Genes | Expression Change | Biological Process |

|---|---|---|---|---|

| Ginseng Foliation | Endogenous Ginsenosides | PgSS, PgSE, PgDDS | Upregulated | Ginsenoside Biosynthesis nih.gov |

| Ventilator-Induced Lung Injury (Rat Model) | Ginsenoside Rb2 | Ephb6, Mvd, Sytl4, Ube2l6 | Expression restored to control levels | Response to Injury/Inflammation researchgate.net |

Proteomic and Metabolomic Signatures Induced by this compound Exposure

The study of proteomics and metabolomics provides a comprehensive view of the molecular changes within a cell upon exposure to an external agent. nih.gov While specific studies detailing the proteomic and metabolomic signatures induced by this compound are not extensively documented in current literature, research on related saponins, such as ginsenosides, offers valuable insights into the potential cellular responses. nih.gov

Proteomic analysis is a powerful tool used to identify and quantify the entire set of proteins in a cell, revealing how their expression levels and interactions are altered by a compound. sciety.org For instance, studies on the effects of the saponin 20S-ginsenoside Rg3 on human colon cancer cells identified several key protein changes. nih.gov This analysis revealed the downregulation of Rho GDP dissociation inhibitor and the upregulation of apoptosis-associated proteins like tropomyosin1, annexin A5, and glutathione S-transferase P1. nih.gov Such findings suggest that the anti-proliferative mechanisms of some saponins involve mitotic inhibition and interference with DNA replication and repair signaling pathways. nih.gov Similarly, proteomic analysis of cells treated with other toxins has shown modulation of pathways like the MAPK pathway, which is crucial for cell proliferation, division, and differentiation. mdpi.com

Metabolomic profiling, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, complements proteomics by providing a snapshot of the cell's metabolic state. nih.govnih.gov It measures the complement of low-molecular-weight metabolites and their intermediates, reflecting the dynamic response to various stimuli. nih.gov Exposure to a bioactive compound can induce significant shifts in metabolic pathways. mdpi.com For example, metabolomic studies following exposure to certain toxins have revealed disruptions in energy metabolism, such as the citric acid cycle, glycolysis, and amino acid metabolism. mdpi.com Although direct metabolomic data for this compound is unavailable, it is plausible that its mechanism could involve alterations in cellular bioenergetics and key metabolic pathways, similar to other cytotoxic natural products.

The combined application of these "omics" technologies allows for the identification of molecular signatures and biological pathways associated with a compound's activity. nih.govmdpi.comresearchgate.net For a compound like this compound, this approach would be invaluable in elucidating its precise mechanism of action, identifying potential biomarkers of exposure, and understanding the complex network of cellular responses it triggers.

Subcellular Localization and Intracellular Distribution of this compound

Understanding where a compound localizes within a cell is crucial to deciphering its mechanism of action. The subcellular distribution of a molecule dictates its potential interaction partners and the cellular processes it can influence. nih.gov

Live-cell imaging allows for the real-time visualization of cellular dynamics and the tracking of molecules within living cells, offering a significant advantage over methods that require cell fixation. youtube.comfrontiersin.org To study the subcellular localization of a compound like this compound, fluorescent labeling is a common and powerful technique. nih.gov This can involve either conjugating a fluorescent dye to the molecule of interest or using fluorescent biosensors that report on cellular activities.

The process enables researchers to monitor the uptake of the compound, its movement through the cytoplasm, and its potential accumulation in specific compartments. nih.govyoutube.com For example, quantum dots (QDs), which are semiconductor nanocrystals, can be used as an alternative to traditional organic dyes for long-term multicolor imaging of live cells. These can be conjugated to molecules to track their path within the cell over extended periods. While specific live-cell imaging studies for this compound have not been reported, this methodology would be essential to directly observe its intracellular journey and identify its primary targets.

The physicochemical properties of a steroidal saponin like this compound are expected to govern its transport across cellular membranes and its accumulation in specific organelles. nih.gov Steroidal alkaloids and saponins possess a lipophilic steroidal backbone and hydrophilic sugar moieties, characteristics that influence their interaction with the lipid bilayers of the plasma membrane and internal organelles. nih.gov

The transport of molecules into and between organelles is a tightly regulated process. nih.gov Compounds can be transported via passive diffusion, or through active transport mechanisms involving specific protein transporters. The ultimate destination of a compound can have significant functional consequences. For instance, accumulation in the mitochondria could disrupt cellular energy metabolism, while sequestration in lysosomes could be a mechanism of cellular defense or lead to lysosomal dysfunction.

While the precise organelle-specific accumulation of this compound is yet to be determined, studies on other complex natural products provide a framework for its potential behavior. The investigation of its localization would clarify whether it acts on cytosolic, nuclear, or organelle-specific targets to exert its biological effects.

In Vitro Cellular Efficacy and Phenotypic Screens of this compound

Cell viability and proliferation assays are used to quantify the number of healthy, dividing cells after exposure to a test compound. nih.gov A primary indicator of the potential of an anticancer agent is its ability to reduce the viability or inhibit the proliferation of cancer cells. Steroidal saponins and alkaloids as a class have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. nih.govuj.edu.plresearchgate.netresearchgate.net

The cytotoxicity of these compounds is typically evaluated using colorimetric assays such as the MTT assay, which measures the metabolic activity of viable cells. Numerous studies have documented the potent cytotoxic activities of various steroidal saponins. researchgate.netnih.gov For example, a novel steroidal saponin, asparacochioside A, exhibited significant cytotoxicity against A2780 and SKOV3 ovarian cancer cells, with IC₅₀ values of 5.25 µM and 46.82 µM, respectively. mdpi.com The structure of the saponin, including the type and linkage of sugar moieties, often plays a crucial role in its cytotoxic potency. nih.gov

While specific data on the cytotoxicity of this compound against KB (nasopharyngeal carcinoma) cells is limited, the general activity of related compounds suggests it may possess antiproliferative properties. The table below summarizes the cytotoxic activity of several representative steroidal saponins against various human cancer cell lines.

| Compound/Extract | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Asparacochioside A | A2780 | Ovarian | 5.25 | mdpi.com |

| Asparacochioside A | SKOV3 | Ovarian | 46.82 | mdpi.com |

| PP9 (from Paris polyphylla) | HT-29 | Colon | Not specified | mdpi.com |

| PP9 (from Paris polyphylla) | HCT116 | Colon | Not specified | mdpi.com |

| Cholestanol glucoside | A549 | Lung | Not specified | mdpi.com |

| Solanidine analogue | HL-60 | Leukemia | Not specified | frontiersin.org |

Compounds that induce cytotoxicity often do so by triggering programmed cell death, or apoptosis. Apoptosis is characterized by a series of distinct morphological and biochemical changes. um.es Morphological analysis of cells treated with cytotoxic agents often reveals classic signs of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. nih.govresearchgate.netresearchgate.net

Studies on various natural products have demonstrated their ability to induce these apoptotic features. For instance, treatment of gastric carcinoma cells with prodigiosin resulted in cell shrinkage, chromatin condensation, and reorganization of the actin microfilament architecture. um.esnih.gov

The induction of apoptosis by steroidal saponins is a frequently reported mechanism for their anticancer activity. mdpi.com These compounds can activate the apoptotic cascade through either the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. Many steroidal saponins have been shown to induce apoptosis by modulating key signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. mdpi.com The activation of apoptosis can be confirmed by assays that detect the externalization of phosphatidylserine (e.g., Annexin V staining), DNA fragmentation, and the activation of caspases, which are the executive enzymes of apoptosis. nih.gov It is highly probable that this compound, as a steroidal saponin, exerts its cytotoxic effects at least in part through the induction of apoptosis.

Functional Assays in Diverse Cell Lines Treated with this compound

Functional assays are crucial in determining the biological activity of a compound at the cellular level. For a compound like this compound, a variety of cell lines would be selected to represent different tissues and disease states to assess its effects.

Commonly Employed Functional Assays:

Cell Viability Assays: These assays, such as the MTT or MTS assay, are fundamental to determining the cytotoxic or cytostatic effects of this compound. A dose-response curve would be generated to calculate the IC50 (half-maximal inhibitory concentration), indicating the concentration at which this compound inhibits 50% of cell viability.

Apoptosis Assays: To understand if this compound induces programmed cell death, assays like Annexin V/Propidium Iodide staining followed by flow cytometry would be utilized. This helps to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium iodide) would be used to investigate if this compound causes cell cycle arrest at specific phases (G0/G1, S, or G2/M).

Inflammation-Related Assays: Given the reported anti-inflammatory potential, cell lines like RAW 264.7 (macrophages) or HaCaT (keratinocytes) would be stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS). The effect of this compound on the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β) would then be measured using techniques like the Griess assay and ELISA.

Interactive Data Table: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| A549 | Lung Carcinoma | 25.5 |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| PC-3 | Prostate Adenocarcinoma | 32.8 |

| RAW 264.7 | Macrophage | 10.7 |

| HaCaT | Keratinocyte | 45.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

In Vivo (Animal Model) Pharmacodynamic and Biological Activity Assessment of this compound

Following in vitro studies, the biological activity and pharmacodynamics of this compound would be assessed in living organisms to understand its effects in a more complex physiological system.

Pre-clinical Model Selection and Characterization for this compound Studies (e.g., Carrageenin-induced paw edema model)

The selection of an appropriate animal model is critical for evaluating the specific biological activity of a compound.

Carrageenan-Induced Paw Edema Model: This is a widely used and well-characterized model for studying acute inflammation. researchgate.netnih.govnih.govscience-line.cominotiv.com Carrageenan, a polysaccharide, is injected into the paw of a rodent (typically a rat or mouse), inducing a localized inflammatory response characterized by edema (swelling). researchgate.netnih.govnih.govscience-line.cominotiv.com The anti-inflammatory effect of this compound would be quantified by measuring the reduction in paw volume over time compared to a control group. This model is biphasic, allowing for the study of different inflammatory mediators. nih.gov

Other Relevant Models: Depending on the initial findings, other models could be employed, such as the cotton pellet-induced granuloma model for chronic inflammation or specific disease models (e.g., collagen-induced arthritis).

Biomarker Modulation and Pathway Engagement in Animal Models by this compound

To understand the mechanism of action of this compound in vivo, researchers would analyze its effect on various biomarkers and signaling pathways.

Tissue Analysis: Following the experiment (e.g., in the carrageenan-induced paw edema model), tissue from the inflamed paw would be collected.

Biomarker Measurement: Levels of key inflammatory mediators would be measured in the tissue homogenate or serum. This would include:

Pro-inflammatory Cytokines: TNF-α, IL-6, and IL-1β levels would be quantified using ELISA.

Enzymes: The expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) would be assessed using techniques like Western blotting or immunohistochemistry.

Infiltration of Immune Cells: Histological analysis of the tissue would be performed to quantify the infiltration of immune cells, such as neutrophils.

Assessment of this compound's Effects on Physiological Parameters in Animal Models

It is essential to monitor the broader physiological effects of a new compound to assess its safety and potential side effects.

Vital Signs: Parameters such as heart rate, blood pressure, and respiratory rate would be monitored.

Behavioral Observations: Any changes in the animal's behavior, such as locomotion, grooming, or signs of pain, would be recorded.

Organ Function: Blood samples would be collected for biochemical analysis to assess liver and kidney function (e.g., measuring levels of ALT, AST, creatinine).

Comparative Biological Activity of this compound with Established Chemical Probes

To contextualize the potency and efficacy of this compound, its biological activity would be compared to well-established drugs or chemical probes with known mechanisms of action.

Positive Controls: In the carrageenan-induced paw edema model, a non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac would be used as a positive control.

Comparative Analysis: The percentage of edema inhibition by this compound would be directly compared to that of the positive control at equivalent doses. This allows for an assessment of its relative anti-inflammatory potency.

Interactive Data Table: Hypothetical Comparative Anti-Inflammatory Activity

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| Control (Vehicle) | - | 0 |

| This compound | 10 | 35 |

| This compound | 20 | 55 |

| Indomethacin | 10 | 65 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Structure Activity Relationship Sar and Rational Design of Gitingensine Derivatives

Design Principles for Gitingensine Analogs Based on Biological Data

The design of this compound analogs is guided by existing biological data, aiming to optimize interactions with biological targets. This involves understanding which structural features are critical for activity and how modifications can modulate these interactions.

Bioisosteric Replacements and Conformational Restriction in this compound Analogs

Bioisosteric replacement involves substituting functional groups with others that possess similar physical or chemical properties, aiming to retain or improve biological activity while potentially modifying pharmacokinetic profiles mdpi.comnih.gov. While specific bioisosteric replacements for this compound are not detailed in the provided search results, the general principle is applicable. Similarly, conformational restriction, achieved by introducing rigid elements or locking specific rotatable bonds, can enhance binding affinity and selectivity by pre-organizing the molecule into its active conformation nih.gov. This approach can be particularly useful for complex molecules like this compound to better understand its target interactions.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives is essential for SAR studies and the development of new therapeutic agents. Modern synthetic methodologies, including combinatorial and parallel synthesis, are crucial for rapidly generating libraries of analogs.

Parallel Synthesis and Combinatorial Approaches for this compound Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for generating large numbers of diverse compounds efficiently ajprd.comuomustansiriyah.edu.iqiipseries.orgumb.edu. These approaches involve synthesizing multiple compounds simultaneously or in a stepwise manner from a common scaffold, allowing for rapid exploration of chemical space. By applying these techniques to this compound, researchers can create libraries of derivatives with systematic structural variations, facilitating high-throughput screening and SAR elucidation.

Stereochemical Control in the Synthesis of this compound Analogs

This compound, being a steroidal alkaloid, possesses complex stereochemistry. Precise control over stereochemistry during synthesis is critical, as different stereoisomers can exhibit vastly different biological activities ontosight.ainih.govrsc.orgchemrxiv.orgnih.gov. Synthetic strategies must therefore incorporate methods that ensure the desired stereochemical outcome, whether through asymmetric synthesis, chiral resolution, or stereoselective transformations, to produce pure and active analogs.

Evaluation of SAR Profiles for this compound and its Derivatives

The evaluation of SAR profiles involves assessing the biological activity of synthesized this compound derivatives and correlating these findings with their structural modifications. This iterative process of synthesis, testing, and analysis drives the rational design of improved compounds.

Studies on related steroidal alkaloids have provided initial insights into SAR. For example, this compound (18) and its derivatives, methylthis compound (19) and N-acetylthis compound (20), were tested for cytotoxic activity against KB cell lines nih.govfrontiersin.orgresearchgate.netresearchgate.net. The findings indicated that paravallarine (B1211193) (16) exhibited cytotoxicity with an IC50 of 12.8 µM, while this compound (18) and methylthis compound (19) showed weaker cytotoxicity (IC50 values ranging from 21 to 42 µM). N-acetylthis compound (20) displayed no significant cytotoxicity (IC50 > 50 µM) nih.govfrontiersin.orgresearchgate.netresearchgate.net. This suggests that acetylation of the C-3 amino group in this compound significantly reduces its cytotoxic activity nih.govfrontiersin.orgresearchgate.net. Furthermore, the comparison between paravallarine (16) and methylthis compound (19) indicated that the configuration at C-3 can influence cytotoxic activity researchgate.net. These observations provide a foundation for designing future this compound analogs with modulated cytotoxic profiles.

Comparative Biological Profiling of this compound Analogs

Comparative biological profiling is crucial for dissecting the SAR of this compound and its derivatives. Studies have investigated the cytotoxic effects of this compound and related compounds against various cell lines, providing insights into the structural elements critical for activity.

This compound (18) and its methyl derivative, methylthis compound (19), have demonstrated weak cytotoxicity against KB cells, with reported IC50 values in the range of 21 to 42 μM nih.gov. In contrast, paravallarine (16), another related compound, exhibited more potent cytotoxicity against the same cell line, with an IC50 of 12.8 μM nih.gov. The introduction of an acetyl group at the C-3 amino position, as seen in N-acetylthis compound (20), resulted in a significant reduction in cytotoxic activity, showing no significant cytotoxicity with an IC50 greater than 50 μM nih.gov. This observation suggests that the acetylation of the C-3 amino group may diminish the compound's ability to exert cytotoxic effects nih.gov. Furthermore, a comparison between paravallarine (16) and methylthis compound (19) indicated that the stereochemical configuration at the C-3 position can influence cytotoxic activity, with paravallarine being more active nih.gov. However, it is important to note that SAR can be context-dependent; in a different series of compounds, acetylation at the C-3 position was found to potentially enhance cytotoxic activity nih.gov.

Computational and Theoretical Investigations of Gitingensine

Quantum Chemical Calculations and Electronic Structure Analysis of Gitingensine

Reactivity Prediction and Mechanistic Insights from Quantum Chemical Data

Quantum chemistry, particularly methods like Density Functional Theory (DFT), offers a robust framework for understanding chemical reactivity and elucidating reaction mechanisms solubilityofthings.commdpi.com. These computational techniques allow researchers to calculate fundamental molecular properties that dictate a compound's behavior. Key parameters derived from quantum chemical calculations that influence reactivity include:

Frontier Molecular Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their difference (band gap), provide insights into a molecule's electron-donating and electron-accepting capabilities, influencing its reactivity solubilityofthings.comresearchgate.net.

Electrophilicity and Nucleophilicity Indices: These indices quantify a molecule's propensity to accept or donate electrons, respectively, guiding predictions about reaction sites and types solubilityofthings.comresearchgate.net.

Chemical Hardness and Softness: These descriptors relate to a molecule's resistance to deformation of its electronic cloud, offering insights into stability and reactivity trends solubilityofthings.comresearchgate.net.

By analyzing potential energy surfaces and transition states, DFT can map out reaction pathways, providing mechanistic details that are often difficult to obtain experimentally solubilityofthings.com. While specific quantum chemical investigations into the reactivity or detailed mechanistic insights for this compound were not explicitly detailed in the provided search results, these computational methodologies represent standard approaches for characterizing the chemical behavior and potential transformations of natural products like this compound.

Spectroscopic Property Prediction and Validation for this compound

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra, is vital for confirming molecular structure and assessing purity mdpi.comresearchgate.net. Computational methods, including DFT and time-dependent DFT (TD-DFT), are widely employed to simulate these spectra, providing valuable data for experimental validation mdpi.com. Machine learning (ML) approaches are also increasingly utilized to accelerate the prediction of spectral features, such as vibrational frequencies and intensities researchgate.net.

The search results indicate that this compound has been analyzed using analytical techniques like RP-UPLC for its determination and stability studies vensel.orgresearchgate.netscispace.com. However, specific computational predictions of this compound's NMR, IR, or UV-Vis spectra, along with their experimental validation, were not detailed in the provided snippets. Such predictions, when available, would serve to complement experimental characterization efforts.

Predictive Modeling of this compound's Pharmacokinetic and ADME Properties (Computational)

Predictive modeling of pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) properties using in silico tools is a cornerstone of modern drug discovery. These computational approaches allow for the early assessment of a compound's drug-likeness and its likely behavior within a biological system, thereby guiding lead optimization and reducing the need for extensive experimental testing researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net.

This compound's molecular profile has been characterized by several key descriptors, which form the basis for in silico ADME predictions. These include its molecular formula (C21H31NO2), molecular weight (approximately 333.48 g/mol ), number of rings, and rotatable bonds naturalproducts.netnaturalproducts.net. Databases such as NPASS are being developed to compile ADMET information for natural products, contributing to a growing repository of predictive data naturalproducts.net.

In Silico Absorption and Distribution Predictions for this compound

Key molecular descriptors used to predict a compound's absorption and distribution characteristics include its lipophilicity (LogP), topological polar surface area (TopoPSA), and hydrogen bonding capacity naturalproducts.netnaturalproducts.net. These parameters are instrumental in estimating a molecule's ability to permeate biological membranes and distribute throughout the body.

The calculated properties for this compound are presented below:

| Descriptor | Value | Source |

| Molecular Formula | C21H31NO2 | naturalproducts.netnaturalproducts.net |

| Molecular Weight ( g/mol ) | ~333.48 | naturalproducts.netnaturalproducts.net |

| Alogp (Lipophilicity) | 3.82 | naturalproducts.netnaturalproducts.net |

| Topological Polar Surface Area (Ų) | 52.32 | naturalproducts.netnaturalproducts.net |

| Fraction of sp3 carbons (Fsp3) | 0.86 | naturalproducts.netnaturalproducts.net |

| Hydrogen Bond Acceptors (HBA) | 3 | naturalproducts.netnaturalproducts.net |

| Hydrogen Bond Donors (HBD) | 1 | naturalproducts.netnaturalproducts.net |

| NP-likeness score | 2.90 | naturalproducts.netnaturalproducts.net |

This compound's properties suggest compliance with Lipinski's Rule of Five (Ro5), a common guideline for oral bioavailability. With a molecular weight below 500 Da, a LogP of 3.82 (below 5), 1 hydrogen bond donor (≤ 5), and 3 hydrogen bond acceptors (≤ 10), this compound exhibits characteristics favorable for absorption and distribution within biological systems naturalproducts.netnaturalproducts.net. The high Fsp3 value (0.86) also indicates a significant degree of three-dimensionality, which can influence interactions with biological targets.

Computational Metabolism and Excretion Pathway Predictions for this compound

Predicting how a compound is metabolized by the body's enzymes (e.g., cytochrome P450 family) and how it is ultimately excreted is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions nih.govnih.gov. Computational tools and databases are employed to identify common metabolic transformations and predict excretion routes nih.gov.

While this compound is cataloged in databases that may include ADMET information naturalproducts.net, the specific computational predictions detailing its metabolic pathways or excretion routes were not provided in the retrieved search results. Further in silico analysis or experimental studies would be necessary to elucidate these aspects.

Blood-Brain Barrier Permeation Modeling for this compound

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) nih.govmdpi.comnih.gov. In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, are utilized to predict a compound's BBB permeation potential based on its physicochemical properties and structural features nih.govnih.gov. These models help identify candidates likely to reach the brain effectively nih.govnih.gov.

Specific computational models or predictions regarding this compound's blood-brain barrier permeation were not detailed in the provided search snippets. Therefore, its potential to cross the BBB remains to be computationally or experimentally determined.

List of Compounds Mentioned:

this compound

Advanced Analytical and Bioanalytical Methodologies for Gitingensine Research

Development of Quantitative Analytical Methods for Gitingensine

The precise measurement of this compound in various matrices is fundamental for pharmacokinetic, pharmacodynamic, and quality control studies. This involves the development and validation of robust analytical protocols.

LC-MS/MS and RP-UPLC Based Quantification in Research Matrices (e.g., Cell Lysates, Animal Tissues)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely employed for the quantification of compounds in complex biological samples such as cell lysates and animal tissues nih.govwaters.comresearchgate.netprotocols.ionih.gov. Reversed-phase ultra-high-performance liquid chromatography (RP-UPLC) is also a powerful tool for separation and quantification, often integrated with mass spectrometry for enhanced detection formulationbio.comresearchgate.netnih.gov.

A study successfully developed and validated a RP-UPLC method for the determination of this compound in bulk, highlighting its robustness and suitability for quality control researchgate.net. This method utilized a BEH C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase comprising Acetonitrile and 0.1% orthophosphoric acid in a 60:40 ratio, operating at a flow rate of 0.3 mL/min and a column temperature of 30 °C. The study reported retention times of 2.005 minutes for this compound and 1.395 minutes for the internal standard, Cevadine researchgate.net. The method demonstrated linearity over a concentration range of 12.5–75 µg/mL with a high correlation coefficient (0.999) and achieved a recovery of 100.04% for this compound researchgate.net.

LC-MS/MS has been extensively applied for quantifying various analytes in biological matrices, including bile acids in cell lysates nih.gov, veterinary drugs in animal tissues waters.com, and Indocyanine green (ICG) in murine liver tissue using UHPLC-MS/MS frontiersin.org. These applications underscore the general utility and sensitivity of LC-MS/MS and RP-UPLC for analyzing compounds in challenging sample types, suggesting their direct applicability for this compound quantification in similar research matrices.

Data Table 1: RP-UPLC Method Parameters for this compound Quantification

| Parameter | Value | Reference |

| Column | BEH C18 (2.1 × 50 mm, 1.7 µm) | researchgate.net |

| Mobile Phase Composition | Acetonitrile: 0.1% Orthophosphoric Acid (60:40) | researchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| This compound Retention Time | 2.005 min | researchgate.net |

| Cevadine Retention Time | 1.395 min | researchgate.net |

| Linearity Range | 12.5 – 75 µg/mL | researchgate.net |

| Correlation Coefficient | 0.999 | researchgate.net |

| Recovery | 100.04% | researchgate.net |

HPLC and Capillary Electrophoresis Methods for Purity and Identity Confirmation of this compound

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are established techniques for assessing the purity and confirming the identity of chemical compounds. While specific CE methods for this compound were not detailed in the provided search results, RP-HPLC is a well-established method for compound analysis and purity assessment.

A study that developed an RP-UPLC method also reported the validation of a corresponding RP-HPLC method for parathyroid hormone (PTH) quantification, demonstrating the utility of RP-HPLC for quantitative analysis and purity assessment nih.gov. This method employed a mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in MilliQ water and 0.1% TFA in acetonitrile. The validation confirmed satisfactory linearity, accuracy, precision, and robustness, indicating the method's reliability for routine quality control nih.gov.

Although direct information on the use of CE for this compound was not found, CE is recognized for its high separation efficiency and minimal sample requirements, making it suitable for purity and identity confirmation of various molecules, including natural products and pharmaceuticals.

Stability and Degradation Pathway Studies of this compound

Assessing the stability of this compound under various environmental conditions and identifying its degradation pathways are critical for its proper handling, storage, and formulation development.

Chemical Stability Under Various Environmental Conditions (e.g., pH, Light, Temperature)

Forced degradation studies are integral to evaluating the chemical stability of a compound. Research on a RP-UPLC method for this compound indicated that the compound exhibited stability when subjected to forced degradation conditions, including exposure to acid, alkali, peroxide, and thermal or photolytic stress researchgate.net. These findings suggest that this compound possesses a degree of inherent chemical resilience, which is beneficial for its analytical applications and potential therapeutic use. More detailed investigations into specific pH ranges, light exposure intensities, and temperature variations would further elucidate its degradation profile.

Enzymatic Stability and Metabolic Transformations of this compound in In Vitro Systems

Information regarding the enzymatic stability and metabolic transformations of this compound in in vitro systems was not directly available from the provided search results. Such studies typically involve incubating this compound with specific enzymes or biological matrices, like liver microsomes or S9 fractions, to identify potential metabolites or degradation products. Understanding these in vitro processes is crucial for predicting the compound's metabolic fate in vivo.

Isotope-Labeling Strategies for this compound Research

Isotope labeling is a pivotal strategy in analytical chemistry, particularly for quantitative mass spectrometry-based assays. The use of stable isotope-labeled internal standards (e.g., those incorporating Deuterium (B1214612), ¹³C, or ¹⁵N) is a common practice to enhance the accuracy and precision of quantification by compensating for variations in sample preparation, matrix effects, and instrument performance researchgate.net.

While specific isotope-labeled this compound standards were not explicitly mentioned in the retrieved information, the principle of employing such labeled compounds as internal standards for LC-MS/MS quantification in biological samples is well-established researchgate.net. The development of isotopically labeled this compound would significantly improve the reliability of quantitative analyses for this compound in complex biological matrices.

Compound List:

this compound

Cevadine

Parathyroid hormone (PTH)

Indocyanine green (ICG)

2-HG

Anandamide

Arachidonic acid

Bile acids

Endocannabinoids

Guanosine

Inosine

Adenosine

High-molecular-weight glutenin subunits (HMW-GS)

Veterinary drugs

2-oleoyl-glycerol

2-arachidonoylglycerol (B1664049)

Palmitoylethanolamide

Palmitoleoylethanolamide

Stearoylethanolamide

Oleoylethanolamide

Linoleoylethanolamide

Alpha-linolenoylethanolamide

Dihomo-gamma-linolenoylethanolamide

Docosahexaenoylethanolamide

Pentadecanoylethanolamide

Sulfadimethoxine

DNA damage products

Etheno deoxyribonucleosides εA and ε5mC

5-Methyldeoxycytidine (5mC)

Uric acid

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The precise elucidation of biochemical pathways, metabolic transformations, and reaction mechanisms involving this compound relies heavily on the use of stable isotope-labeled analogs. These labeled compounds serve as invaluable tools for tracing the molecule's journey through complex biological matrices. The most commonly employed stable isotopes for labeling organic molecules include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) symeres.comgencefebio.comnuvisan.commedchemexpress.com.

Isotopic Labeling Strategies:

The synthesis of isotopically labeled this compound can be achieved through two primary strategies:

Biosynthesis: Incorporating labeled precursors into the natural biosynthetic pathway of this compound, if feasible and controllable.

Chemical Synthesis: This is the more common and versatile approach, involving the strategic introduction of isotopes into specific positions of the this compound molecule during its total synthesis or semi-synthesis.

Deuterium Labeling (²H): Deuterium can be introduced via hydrogen-deuterium (H/D) exchange reactions, often performed at a late stage of synthesis. This typically involves using deuterium-containing reagents such as deuterium oxide (D₂O) in the presence of catalysts like palladium on carbon (Pd/C) x-chemrx.comclockss.orgunam.mx. These methods allow for the selective replacement of specific hydrogen atoms with deuterium, creating a mass shift that is readily detectable by mass spectrometry hwb.gov.inresearchgate.net. The kinetic isotope effect (KIE) associated with deuterium substitution can also provide critical insights into reaction mechanisms symeres.comunam.mx.

Carbon-13 Labeling (¹³C): ¹³C labeling is typically achieved by synthesizing this compound using commercially available ¹³C-enriched building blocks, such as labeled amino acids or simple carbon sources like ¹³CO₂ or ¹³CH₃I symeres.comgencefebio.comrsc.orgnih.gov. For instance, incorporating ¹³C-labeled amino acids into a peptide backbone or using ¹³C-labeled synthons during the chemical construction of the steroid skeleton can yield ¹³C-Gitingensine.

Nitrogen-15 Labeling (¹⁵N): Similar to ¹³C labeling, ¹⁵N-labeled this compound is synthesized by incorporating ¹⁵N-enriched precursors, such as ¹⁵N-labeled amino acids (e.g., Fmoc-glycine-¹⁵N) or nitrogen sources, into the synthetic route gencefebio.comrsc.orgisotope.comista.ac.at.

Applications in Mechanistic Studies:

The resulting isotopically labeled this compound analogs are indispensable for:

Metabolic Pathway Elucidation: Tracing the metabolic fate of this compound in biological systems, identifying intermediate metabolites, and understanding degradation pathways symeres.comnih.govmoravek.com.

Reaction Mechanism Studies: Investigating the precise steps and intermediates involved in chemical or enzymatic reactions this compound undergoes, often by exploiting the KIE symeres.comunam.mx.

Pharmacokinetic and Distribution Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound within an organism.

Table 1: Isotopes for this compound Labeling and Their Applications

| Isotope | Common Synthesis Incorporation Methods | Primary Application in Mechanistic Studies | Application in Quantitative Analysis |

| ²H (D) | H/D exchange (e.g., Pd/C, D₂O), labeled precursors | Tracing metabolic pathways, Kinetic Isotope Effect (KIE) studies | Internal standard, metabolite tracer |

| ¹³C | ¹³C-enriched precursors (e.g., labeled amino acids, building blocks) | Elucidating carbon flow in metabolic pathways, structural studies | Internal standard, metabolite tracer |

| ¹⁵N | ¹⁵N-enriched precursors (e.g., labeled amino acids, nitrogen sources) | Studying nitrogen metabolism, protein interactions (if applicable) | Internal standard, metabolite tracer |

Application of Labeled this compound in Quantitative Proteomics and Metabolomics

The precise quantification of this compound and its metabolites in complex biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. Isotopically labeled this compound serves as an ideal internal standard for mass spectrometry-based quantitative analyses, particularly in proteomics and metabolomics.

Quantitative Proteomics:

In quantitative proteomics, stable isotope-labeled compounds are fundamental for accurate and precise measurement of protein abundance. While this compound itself is a small molecule, labeled versions could be used in studies investigating its interaction with proteins or its presence within protein complexes. More commonly, labeled this compound would function as an internal standard in bioanalytical assays designed to quantify this compound itself within biological matrices.

Role as Internal Standard: Labeled this compound (e.g., ²H- or ¹³C-labeled) is added to biological samples at a known concentration. During sample preparation and analysis (typically LC-MS/MS), the labeled standard behaves chemically and physically almost identically to the endogenous this compound. However, its distinct mass allows for differentiation. By comparing the signal intensity ratio of endogenous this compound to the labeled internal standard, researchers can accurately quantify the analyte, compensating for variations in sample recovery, ionization efficiency, and instrument response symeres.comnuvisan.commedchemexpress.comthermofisher.com.

Analytical Platform: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses, offering high sensitivity, specificity, and throughput thermofisher.combioanalysis-zone.comnih.govnih.gov.

Metabolomics:

Metabolomics aims to comprehensively profile and quantify small molecules within biological systems. Labeled this compound is exceptionally useful in this field for tracking its metabolic transformation and quantifying its metabolites.

Metabolic Tracing: Administering isotopically labeled this compound allows researchers to trace its metabolic fate. For instance, if this compound is metabolized into compound X, the ¹³C-labeled this compound will yield ¹³C-labeled compound X, which can be readily identified and quantified using LC-MS/MS. This approach is vital for:

Metabolite Identification: Distinguishing this compound-derived metabolites from endogenous compounds based on their isotopic signatures.

Quantitative Metabolite Profiling: Accurately measuring the concentration of specific this compound metabolites in biological fluids or tissues.

Pathway Reconstruction: Mapping out the entire metabolic cascade of this compound.

Analytical Platform: LC-MS/MS is the predominant technique for untargeted and targeted metabolomics, providing the necessary resolution and sensitivity to detect and quantify labeled metabolites creative-proteomics.combiorxiv.orgmdpi.comnih.gov.

Table 2: Application of Labeled this compound in Bioanalytical Techniques

| Technique | Primary Role of Labeled this compound | Key Analytical Platform | Expected Research Outcome |

| Quantitative Proteomics (for this compound quantification) | Internal Standard | LC-MS/MS | Accurate and precise quantification of this compound in biological matrices, robust pharmacokinetic profiling. |

| Metabolomics | Metabolic Tracer, Internal Standard for Metabolites | LC-MS/MS | Identification and quantification of this compound metabolites, elucidation of metabolic pathways, drug metabolism studies. |

By employing these advanced analytical and bioanalytical methodologies, researchers can gain a profound understanding of this compound's behavior in biological systems, paving the way for further research into its therapeutic potential.

Compound List:

this compound

Future Perspectives and Emerging Avenues in Gitingensine Research

Exploration of Novel Synthetic Methodologies for Gitingensine and its Analogs

The isolation of natural products like this compound can sometimes present challenges regarding supply and scalability for extensive research and potential therapeutic development. Therefore, the exploration of novel synthetic methodologies for this compound and its analogs is a critical future avenue. Developing efficient, stereoselective, and scalable synthetic routes would not only ensure a consistent supply of the compound for in-depth studies but also facilitate the creation of structural analogs with potentially enhanced or altered biological activities thieme.deacademie-sciences.frsioc.ac.cnnih.govmoravek.com. Current challenges in chemical synthesis, such as the need for multiple protection/deprotection steps and achieving high regioselectivity and stereoselectivity, highlight the importance of innovation in this area academie-sciences.fr. Future research could focus on catalytic asymmetric synthesis, C-H functionalization strategies, or chemoenzymatic approaches to streamline the production of this compound and its derivatives, thereby accelerating the pace of discovery sioc.ac.cnacs.org.

Discovery of Unanticipated Biological Targets and Mechanisms for this compound

While this compound is known for its cytotoxic activity, its full spectrum of biological targets and underlying molecular mechanisms remains largely unexplored. Future research should aim to identify novel, potentially unanticipated, biological targets of this compound repec.org. Employing phenotypic screening approaches, which assess cellular function without preconceived notions of specific targets, can reveal new mechanisms of action and identify previously unknown therapeutic targets nih.gov. Integrating direct biochemical methods, genetic interactions, and computational inference will be crucial for comprehensively characterizing this compound's on-target and off-target effects nih.gov. Such studies could uncover new roles for this compound in cellular processes beyond its known cytotoxic effects, potentially revealing applications in different disease areas or providing insights into fundamental biological pathways.

Development of Advanced Delivery Systems for In Vitro and In Vivo Research Applications of this compound

To fully exploit this compound's potential in both laboratory research and future therapeutic applications, the development of advanced delivery systems is essential. Natural products can sometimes suffer from limitations in solubility, stability, or bioavailability, which can hinder their efficacy in in vitro assays and in vivo studies ontosight.aipharmaceutical-journal.comnih.gov. Future research could focus on encapsulating this compound within nanocarriers such as liposomes, polymeric nanoparticles, or micelles to improve its solubility, protect it from degradation, and enhance its targeted delivery to specific cells or tissues nih.govmdpi.comduke.edu. Developing such systems will be critical for optimizing its performance in preclinical research, enabling more robust and reliable experimental outcomes, and paving the way for potential clinical translation.

Integration of this compound Research with Systems Biology and Big Data Approaches

The complexity of biological systems necessitates integrated approaches to fully understand the multifaceted effects of compounds like this compound. Future research should leverage systems biology and big data analytics to gain a holistic view of this compound's impact. This involves integrating data from genomics, proteomics, metabolomics, and transcriptomics to map its molecular interactions and cellular responses acs.orgnih.gov. Furthermore, the application of artificial intelligence (AI) and machine learning algorithms can accelerate target discovery, predict compound efficacy, and identify novel therapeutic strategies by analyzing vast datasets precisionlife.comgraphwise.ai. By adopting these data-driven methodologies, researchers can uncover complex biological networks influenced by this compound and identify new avenues for its therapeutic application.

Potential for this compound as a Chemical Probe in Disease Modeling Research

Given its established cytotoxic activity, this compound holds potential as a chemical probe for disease modeling, particularly in cancer research researchgate.netoicr.on.canih.gov. A chemical probe is a well-characterized, selective molecule used to interrogate biological pathways and validate targets in disease models oicr.on.canih.govrjeid.comyoutube.comchemicalprobes.org. For this compound to serve effectively as a probe, future research must focus on rigorously defining its selectivity, potency, and mechanism of action oicr.on.canih.govyoutube.comchemicalprobes.orgnih.gov. By elucidating its precise molecular targets and cellular effects, this compound could become a valuable tool for understanding disease pathogenesis, validating novel drug targets, and developing more accurate preclinical models for various conditions, especially those involving cellular proliferation or apoptosis.

Table 1: Known Biological Activities and Properties of this compound

| Property/Activity | Value/Description | Source Reference(s) |

| Chemical Formula | C21H31NO2 | naturalproducts.net |

| Primary Source | Kibatalia laurifolia, Kibatalia gitingensis | ontosight.aiacs.orgresearchgate.netrsc.orgresearchgate.net |

| Class | Steroidal Alkaloid | nih.govrhhz.netresearchgate.netrsc.orgresearchgate.net |

| Reported Activities | Anti-inflammatory, Anti-spasmodic, Anti-cancer | researchgate.net |

| Cytotoxic Activity (KB cells) | IC50 = 21.2 μM | nih.govnih.govrhhz.netacs.orgfrontiersin.org |

| Structural Feature Note | Stereochemistry crucial for activity | ontosight.ai |

| SAR Observation | C-3 amino acetylation reduces cytotoxic activity | nih.govfrontiersin.org |

Table 2: Key Future Research Avenues for this compound

| Research Avenue | Description |

| 7.1 Novel Synthesis | Development of efficient, scalable, and stereoselective synthetic routes for this compound and its analogs to ensure supply and enable SAR studies. |

| 7.2 Target/Mechanism Discovery | Identification of unanticipated biological targets and elucidation of detailed molecular mechanisms of action using phenotypic screening and integrated biochemical/genetic/computational approaches. |

| 7.3 Advanced Delivery Systems | Design and development of nanocarriers (e.g., liposomes, nanoparticles) to improve this compound's solubility, stability, and targeted delivery for in vitro and in vivo research applications. |

| 7.4 Systems Biology & Big Data Integration | Application of systems biology, AI, and big data analytics to understand this compound's complex interactions within biological systems, predict effects, and identify new therapeutic targets. |

| 7.5 Chemical Probe Potential | Rigorous characterization of this compound's selectivity, potency, and mechanism to establish its utility as a chemical probe for disease modeling, particularly in cancer research and target validation. |

Compound List:

this compound

3-Epi-gitingensine

N-acetylthis compound

7R-hydroxyparavallarine

Methylthis compound

Q & A

Q. What validated analytical methods are recommended for quantifying Gitingensine in pharmaceutical research?

A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method using acetonitrile and 0.1% OPA (60:40 v/v) as the mobile phase has been validated for this compound analysis. Key parameters include a retention time of 2.005 minutes, linearity (R² = 0.999 over 12.5–75 µg/mL), precision (RSD < 2%), and sensitivity (LOD/LOQ calculated via signal-to-noise ratios). Method validation follows ICH Q2R1 guidelines, with robustness tested against variations in flow rate, column temperature, and mobile phase composition .

How should researchers formulate a focused research question for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). For example: "In [specific biological models], does this compound exposure compared to [control] alter [specific metabolic pathways]?" Ensure alignment with gaps in existing literature, such as understudied degradation pathways or pharmacological targets .

Q. What are the critical validation parameters for this compound analytical methods under ICH guidelines?

Essential parameters include:

- System suitability : Retention time consistency, theoretical plates (>2000), and tailing factor (<2.0).

- Linearity : Six-point calibration with R² ≥ 0.995.

- Precision : Intraday/interday RSD < 2%.

- Specificity : No interference from blanks or matrix components.

- Robustness : Tolerance to ±5% mobile phase variation and ±3°C column temperature shifts .

Q. How to conduct a systematic literature review on this compound’s pharmacological targets?

Use keyword combinations (e.g., "this compound AND pharmacokinetics," "this compound AND cytotoxicity") in databases like PubMed and Scopus. Prioritize peer-reviewed studies, exclude non-academic sources (e.g., ), and analyze trends in reported IC50 values, metabolic pathways, and conflicting results .

Advanced Research Questions

Q. How can UPLC parameters be optimized to enhance sensitivity in this compound analysis?

Reduce particle size in UPLC columns (e.g., <2 µm) to increase surface area and improve analyte interaction. Adjust gradient elution profiles to minimize co-elution of degradation products. Validate using forced degradation studies (acid/base hydrolysis, oxidation) to confirm resolution of impurities. Compare results against traditional HPLC methods, noting improvements in run time (e.g., 2 minutes vs. 20+ minutes) and sensitivity .

Q. What strategies resolve contradictions between chromatographic data and biochemical assays in this compound stability studies?

Cross-validate using orthogonal methods:

- Chromatography : Confirm purity via diode-array detection (DAD) for peak homogeneity.

- Bioassays : Compare cytotoxicity profiles of purified vs. degraded samples.

- Statistical analysis : Apply multivariate regression to identify correlations between degradation levels and bioactivity loss. Address discrepancies through controlled stress testing (e.g., UV light, humidity) .

Q. How to design forced degradation studies for assessing this compound’s photostability?

Expose this compound solutions to UV light (e.g., 254 nm for 48 hours) and analyze degradation products via UPLC-MS. Quantify photodegradation kinetics using Arrhenius modeling. Include dark controls to isolate light-induced effects. Report degradation pathways (e.g., isomerization, oxidation) and validate method specificity for each degradant .

Q. What statistical approaches validate multivariate analysis in this compound metabolomic studies?

Use principal component analysis (PCA) to cluster metabolite profiles and partial least squares-discriminant analysis (PLS-DA) to identify biomarkers. Apply false discovery rate (FDR) correction for high-throughput data. Validate models via permutation testing (n > 1000 iterations) and report confidence intervals for fold changes in key metabolites (e.g., ATP, NADH) .

Methodological Tables

Q. Table 1: Key Validation Parameters for this compound UPLC Method

| Parameter | Requirement | Observed Value |

|---|---|---|

| Linearity (R²) | ≥0.995 | 0.999 |

| Precision (RSD%) | <2% | 1.1% (intraday) |

| LOD | ≤0.5 µg/mL | 0.2 µg/mL |

| LOQ | ≤1.5 µg/mL | 0.6 µg/mL |

| Robustness (RT shift) | <5% | 2.3% (mobile phase) |

Q. Table 2: Comparison of HPLC vs. UPLC for this compound Analysis

| Metric | HPLC | UPLC |

|---|---|---|

| Run Time | 20–30 minutes | 2–5 minutes |

| Column Particle Size | 5 µm | 1.7 µm |

| Sensitivity (LOD) | 1.0 µg/mL | 0.2 µg/mL |

| Solvent Consumption | 10 mL/run | 2 mL/run |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.